![molecular formula C24H20N4O2S2 B2996892 N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 877641-90-2](/img/structure/B2996892.png)

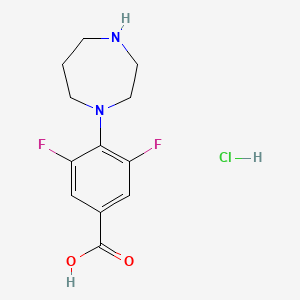

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide” is a complex organic compound that likely contains a triazole nucleus . Triazole compounds are known for their significant biological and pharmacological properties . They are often used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of triazole compounds involves various synthetic procedures . A common method for the synthesis of 1,2,4-triazole derivatives involves three-component and three-stage synthetic protocols . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The IR absorption spectra of some 1,2,4-triazole derivatives have shown two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives can vary. For instance, one method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group .Physical And Chemical Properties Analysis

Triazole compounds are known for their thermal stability . The IR absorption spectra of some 1,2,4-triazole derivatives have shown two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Wissenschaftliche Forschungsanwendungen

Cytotoxic Activities Against Tumor Cell Lines

This compound has been evaluated for its cytotoxic activities against tumor cell lines such as MCF-7 and HCT-116. The studies have shown that related 1,2,4-triazole hybrids can exhibit weak to high cytotoxic activities, with IC50 value ranges indicating their potential effectiveness in cancer treatment .

Synthesis of Novel Derivatives for Cytotoxic Effects

Researchers have synthesized novel 1,2,4-triazole derivatives to evaluate their cytotoxic effects. Among these compounds, certain derivatives demonstrated adequate cytotoxic effect, suggesting their use in developing new cancer therapies .

Topoisomerase I (Top1) Inhibitory Activity

The compound has shown superior Top1 inhibitory activity at certain concentrations compared with the powerful natural Top1-inhibitor camptothecin. This indicates its potential application in cancer therapy by targeting DNA replication and cell division processes .

Availability for Research and Development

Analgesic and Anti-inflammatory Activities

Related thiazolo[3,2-b][1,2,4]triazole compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This suggests the potential application of the compound in developing treatments for pain and inflammation .

Wirkmechanismus

Target of Action

The compound, also known as 4-phenyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . , and receptors like the NOP receptor.

Mode of Action

Triazole compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

Triazole derivatives have been reported to have an impact on various biochemical pathways due to their wide-ranging biological activities . For instance, they have been reported to inhibit the two cyclooxygenase (COX1 and COX2) isoforms .

Pharmacokinetics

The presence of a 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

Triazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . In a study, some 1,2,4-triazole derivatives showed promising cytotoxic activity against the Hela cell line .

Action Environment

Various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers . Therefore, the environment in which the compound acts could potentially influence its efficacy and stability.

Zukünftige Richtungen

Triazole compounds have attracted a strong interest in medicinal chemistry due to their significant biological and pharmacological properties . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

4-phenyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S2/c29-32(30,22-13-11-19(12-14-22)18-7-3-1-4-8-18)25-16-15-21-17-31-24-26-23(27-28(21)24)20-9-5-2-6-10-20/h1-14,17,25H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWQKVDQPMCHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2996814.png)

![3-(3,5-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2996816.png)

![4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2996819.png)

![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)

![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)